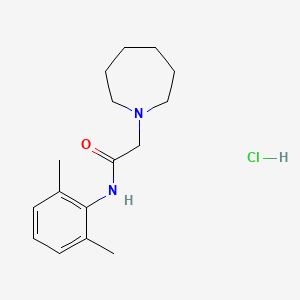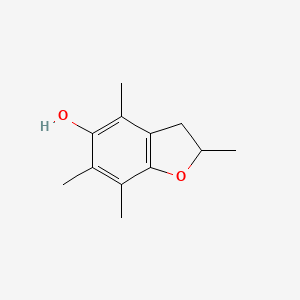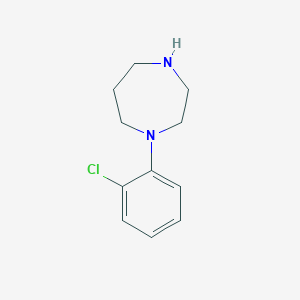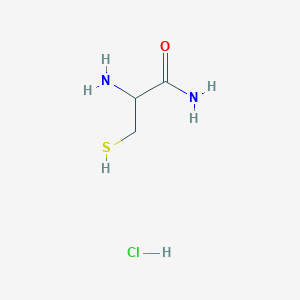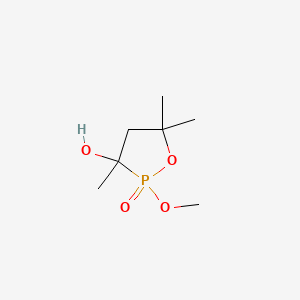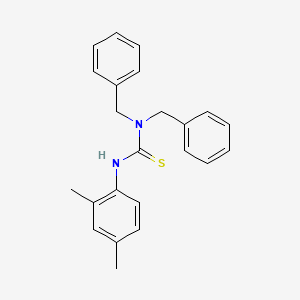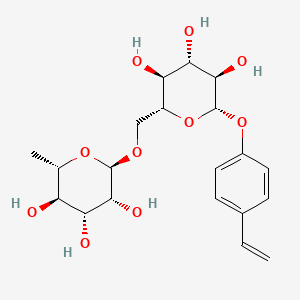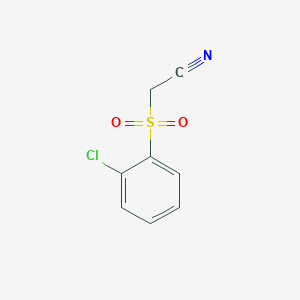
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE is a chemical compound with the molecular formula C8H6ClNO2S and a molecular weight of 215.66 g/mol . This compound is characterized by the presence of a chlorobenzene ring, a sulfonyl group, and a nitrile group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE typically involves the reaction of 2-chlorobenzenesulfonyl chloride with acetonitrile in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The sulfonyl group can undergo oxidation reactions to form sulfonic acids or sulfonates.
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2-(2-CHLOROBENZENESULFONYL)ACETONITRILE involves its ability to interact with nucleophiles and electrophiles. The nitrile group can act as a nucleophile, participating in substitution and addition reactions. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
2-(2-CHLOROBENZENESULFONYL)ACETONITRILE can be compared with other similar compounds, such as:
2-(2-Bromobenzenesulfonyl) acetonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
2-(2-Fluorobenzenesulfonyl) acetonitrile: Contains a fluorine atom, which can influence its chemical properties and biological activity.
2-(2-Methylbenzenesulfonyl) acetonitrile:
Properties
CAS No. |
87475-56-7 |
|---|---|
Molecular Formula |
C8H6ClNO2S |
Molecular Weight |
215.66 g/mol |
IUPAC Name |
2-(2-chlorophenyl)sulfonylacetonitrile |
InChI |
InChI=1S/C8H6ClNO2S/c9-7-3-1-2-4-8(7)13(11,12)6-5-10/h1-4H,6H2 |
InChI Key |
ITUDCEPQACNIEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)CC#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(4-methylphenyl)sulfonylphenoxy]phenyl]acetamide](/img/structure/B1660968.png)
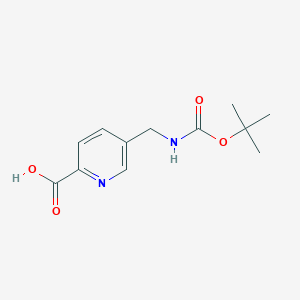
![N-(3-Methoxypropyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B1660973.png)
![1-[2-Hydroxypropyl-[1-(2-phenylethyl)piperidin-4-yl]amino]propan-2-ol](/img/structure/B1660974.png)
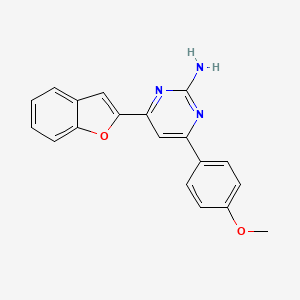
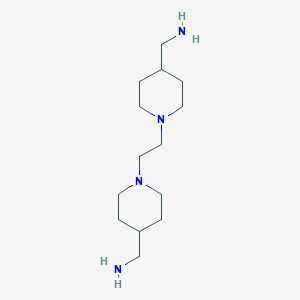
![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B1660979.png)
